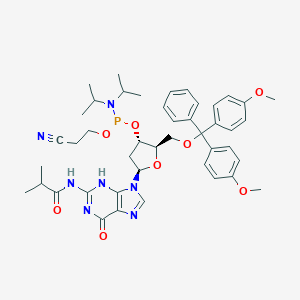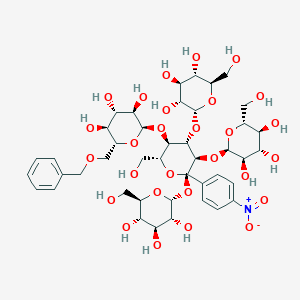
N-(3-Fluorophényl)acétamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-Fluorophenyl)acetamide involves several chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol. Novel compounds have been synthesized, indicating the variety of methods available for producing substituted phenyl acetamides (Yang Man-li, 2008). Furthermore, catalytic hydrogenation has been identified as a green synthesis method for related compounds, highlighting an eco-friendly approach to the synthesis of acetamide derivatives (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of N-(3-Fluorophenyl)acetamide and its derivatives has been extensively analyzed through techniques such as X-ray diffraction analysis. This analysis has revealed detailed insights into the bonding patterns and crystallographic data, which are crucial for understanding the compound's reactivity and properties (Xiangjun Qian et al., 2012).
Chemical Reactions and Properties
N-(3-Fluorophenyl)acetamide undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, silylated derivatives have been synthesized, showcasing the compound's ability to participate in reactions that introduce silyl groups, affecting its reactivity and potential applications (A. Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of N-(3-Fluorophenyl)acetamide, such as its crystal structure and hydrogen bonding patterns, have been detailed in studies examining compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide. These studies provide insight into how the compound's structure affects its physical state, melting point, solubility, and other physical characteristics (Xiangjun Qian et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(3-Fluorophenyl)acetamide include its reactivity with various reagents and its ability to form derivatives with different chemical functionalities. For example, the compound has been used to generate a combinatorial library based on its ability to undergo reactions that modify its chemical structure, thus altering its reactivity and potential applications (Rohan A. Davis & P. Healy, 2010).
Applications De Recherche Scientifique
Propriétés antiplasmodiales
Des dérivés de N-(3-Fluorophényl)acétamide ont été synthétisés et évalués pour leurs propriétés antiplasmodiales in vitro potentielles . Des résultats préliminaires de l'activité antiplasmodiale contre la souche 3D7 sensible à la chloroquine de Plasmodium falciparum ont révélé qu'une combinaison de groupes 2-(4-flurophényl)- et 5-(4-fluorophényl) ou 2-(4-flurophényl)- et 4-fluorostyryl dans les composés est requise pour l'activité biologique .
Agents anticancéreux
Inhibiteurs de kinases
Des dérivés de this compound ont été utilisés dans la synthèse de puissants inhibiteurs de la kinase DDR1 . La kinase DDR1 est une protéine qui a été impliquée dans la progression de plusieurs types de cancer, de sorte que les inhibiteurs de cette protéine pourraient avoir des applications thérapeutiques potentielles.
Recherche chimique
Le this compound est utilisé en recherche chimique comme un bloc de construction pour la synthèse de molécules plus complexes . Son groupe fluorophényle peut participer à une variété de réactions chimiques, ce qui en fait un outil polyvalent pour les chimistes.
Découverte de médicaments
En raison de ses activités biologiques potentielles, le this compound peut être utilisé dans la découverte et le développement de médicaments . Il peut être utilisé pour créer une bibliothèque de composés pour un criblage à haut débit contre diverses cibles biologiques.
Chimie bioorganique
Le this compound et ses dérivés ont des propriétés biologiques diverses, qui incluent des activités antimicrobiennes, antimalariennes, antioxydantes, anticancéreuses et antituberculeuses . Cela en fait des sujets intéressants pour la recherche dans le domaine de la chimie bioorganique.
Safety and Hazards
Mécanisme D'action
Target of Action
N-(3-Fluorophenyl)acetamide is a bioactive aromatic compound Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(3-Fluorophenyl)acetamide may also interact with various cellular targets.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is plausible that N-(3-Fluorophenyl)acetamide could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound could have a range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLLDCFUQXGLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188594 | |
| Record name | N-(3-Fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351-28-0 | |
| Record name | N-(3-Fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Fluoroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-Fluorophenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF7XTQ6SQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)


![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)


![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)

